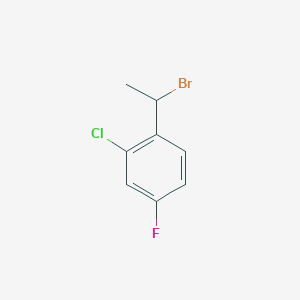methyl-lambda6-sulfanone](/img/structure/B13547119.png)
rac-[(1R,3S)-3-hydroxycyclohexyl](imino)methyl-lambda6-sulfanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,3S)-3-hydroxycyclohexylmethyl-lambda6-sulfanone is a chemical compound with the molecular formula C7H15NO2S and a molecular weight of 177.27 g/mol . This compound is known for its unique structural features, including a cyclohexyl ring with a hydroxyl group and an imino group attached to a lambda6-sulfanone moiety .
Métodos De Preparación
The synthesis of rac-(1R,3S)-3-hydroxycyclohexylmethyl-lambda6-sulfanone involves several steps. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.
Introduction of the hydroxyl group: The hydroxyl group is introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the imino group: The imino group is formed through the reaction of an amine with an aldehyde or ketone.
Attachment of the lambda6-sulfanone moiety: The lambda6-sulfanone moiety is introduced through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Análisis De Reacciones Químicas
rac-(1R,3S)-3-hydroxycyclohexylmethyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as potassium permanganate or chromium trioxide.
Reduction: The imino group can be reduced to form an amine using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanone moiety can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
rac-(1R,3S)-3-hydroxycyclohexylmethyl-lambda6-sulfanone has various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of rac-(1R,3S)-3-hydroxycyclohexylmethyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparación Con Compuestos Similares
rac-(1R,3S)-3-hydroxycyclohexylmethyl-lambda6-sulfanone can be compared with similar compounds such as:
rac-(1R,3S)-3-hydroxycyclopentylmethyl-lambda6-sulfanone: This compound has a cyclopentyl ring instead of a cyclohexyl ring, which may result in different chemical and biological properties.
rac-(1R,3S)-3-hydroxycyclohexylmethyl-lambda6-sulfanone, cis: This is a stereoisomer of the original compound, which may have different reactivity and biological activity.
The uniqueness of rac-(1R,3S)-3-hydroxycyclohexylmethyl-lambda6-sulfanone lies in its specific structural features and the resulting chemical and biological properties .
Propiedades
Fórmula molecular |
C7H15NO2S |
|---|---|
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
(1S,3R)-3-(methylsulfonimidoyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H15NO2S/c1-11(8,10)7-4-2-3-6(9)5-7/h6-9H,2-5H2,1H3/t6-,7+,11?/m0/s1 |
Clave InChI |
OKWRZZWGFHJGLM-IBHKLULDSA-N |
SMILES isomérico |
CS(=N)(=O)[C@@H]1CCC[C@@H](C1)O |
SMILES canónico |
CS(=N)(=O)C1CCCC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


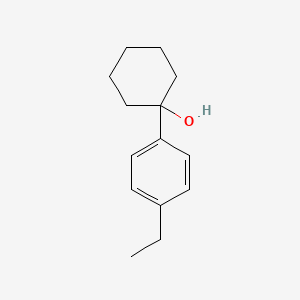

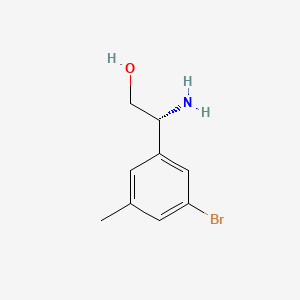
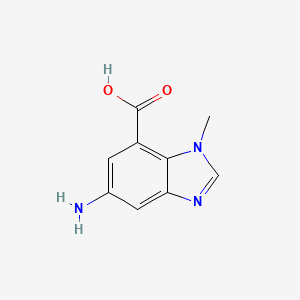
![4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine,Mixtureofdiastereomers](/img/structure/B13547062.png)
![3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13547070.png)
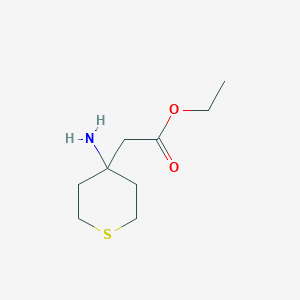
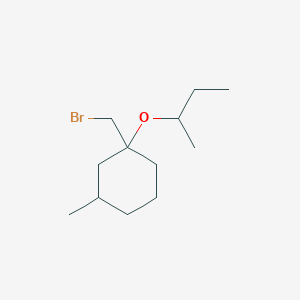
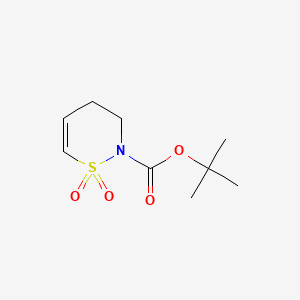
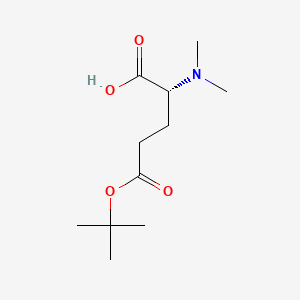


![(S)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B13547110.png)
